2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide
Overview
Description
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound includes a triazine ring substituted with dimethylamino groups and a chlorophenylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide typically involves the sequential substitution of the chlorides in cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with dimethylamine to introduce the dimethylamino groups. This is followed by the reaction with 4-chlorophenylacetamide to form the final product. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alkoxides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Agriculture: It is used as a herbicide due to its ability to inhibit photosynthesis in weeds.
Medicine: The compound exhibits potential antitumor activity and is being studied for its effects on various cancer cell lines.
Materials Science: It is used in the synthesis of polymer photostabilizers, which enhance the durability of materials exposed to UV radiation.
Mechanism of Action
The mechanism of action of 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide involves the inhibition of specific enzymes and pathways. In agricultural applications, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing electron transport and leading to the death of the plant. In medical research, its antitumor activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of herbicidal and potential antitumor activities makes it a compound of interest in both agricultural and medical research .
Properties
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O2/c1-21(2)13-18-14(22(3)4)20-15(19-13)24-9-12(23)17-11-7-5-10(16)6-8-11/h5-8H,9H2,1-4H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCISUJKNRDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCC(=O)NC2=CC=C(C=C2)Cl)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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